

# Application Notes and Protocols for the Spectral Assignment of Guaijaverin

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## Compound of Interest

Compound Name: *Guaijaverin*

Cat. No.: *B7765601*

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## Abstract

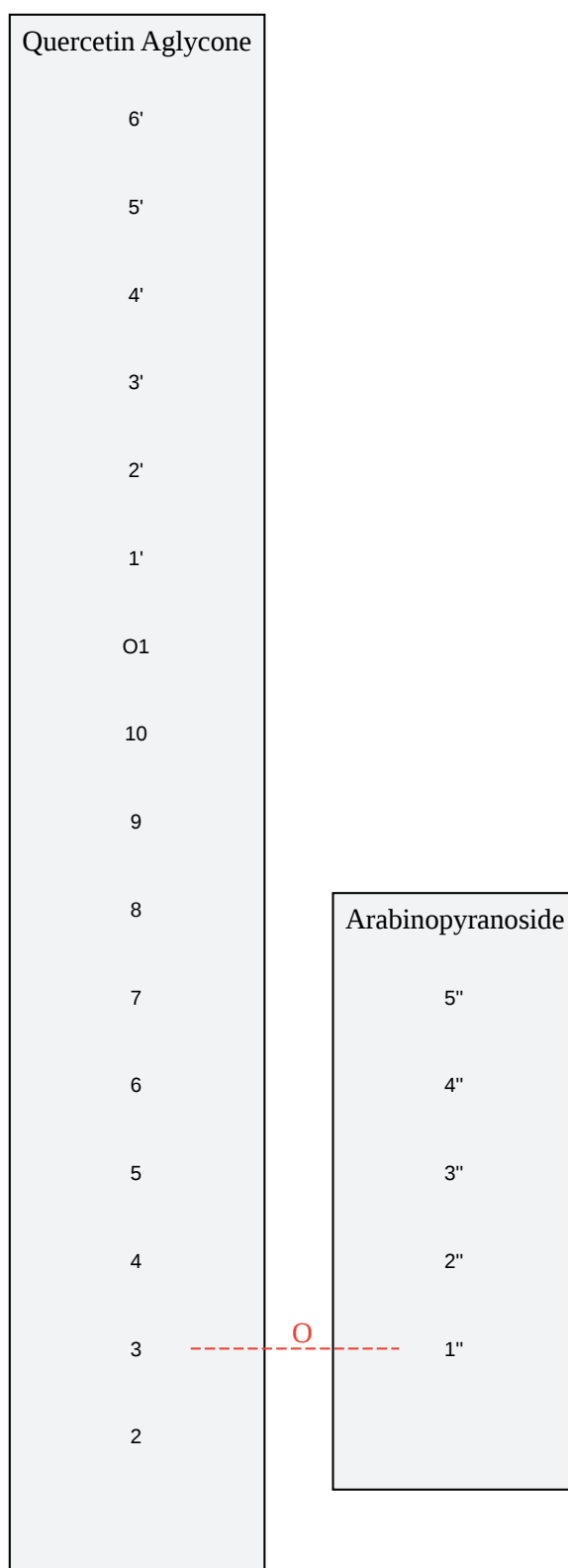
This document provides a comprehensive guide to the  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectral assignment of **Guaijaverin** (quercetin-3-O- $\alpha$ -L-arabinopyranoside), a flavonoid glycoside with significant biological activities. Detailed experimental protocols for sample preparation and NMR analysis are presented, along with a complete spectral data assignment in a tabular format. Additionally, visual diagrams generated using DOT language illustrate the chemical structure and the experimental workflow for spectral elucidation, catering to researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Introduction

**Guaijaverin**, a quercetin glycoside, is a natural flavonoid found in various medicinal plants, notably in the leaves of guava (*Psidium guajava*). It has garnered scientific interest due to its potential therapeutic properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for quality control in herbal medicine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of natural products like **Guaijaverin**. This application note details the complete  $^1\text{H}$  and  $^{13}\text{C}$ -NMR spectral assignment and provides standardized protocols for its analysis.

## Chemical Structure of Guaijaverin

The chemical structure of **Guajaverin** consists of a quercetin aglycone linked to an  $\alpha$ -L-arabinopyranoside moiety at the C-3 position. The standard numbering for the flavonoid and sugar rings is presented in the diagram below.



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Caption: Chemical structure of **Guaijaverin** with atom numbering.

## $^1\text{H}$ and $^{13}\text{C}$ -NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$ -NMR spectral data for **Guajaverin** were acquired in deuterated methanol ( $\text{CD}_3\text{OD}$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Atom No.	<sup>13</sup> C Chemical Shift (δ)	<sup>1</sup> H Chemical Shift (δ), Multiplicity, Coupling Constant (J in Hz)
Quercetin Moiety		
2	157.2	-
3	134.8	-
4	178.6	-
5	161.5	-
6	98.2	6.10 (d, J=2.5)
7	164.6	-
8	93.4	6.31 (d, J=2.5)
9	157.2	-
10	104.7	-
1'	123.1	-
2'	115.2	7.65 (d, J=2.5)
3'	145.2	-
4'	147.8	-
5'	115.0	6.80 (d, J=10.0)
6'	120.7	7.55 (dd, J=10.0, 2.5)
Arabinopyranoside Moiety		
1"	101.8	5.18 (d, J=5.0)
2"	71.6	3.75 (m)
3"	70.8	3.50 (m)
4"	66.0	3.80 (m)
5"	64.2	3.55 (m)

Data sourced from "Isolation of Antimicrobial Compounds from Guava (*Psidium guajava* L.) and their Structural Elucidation".[1]

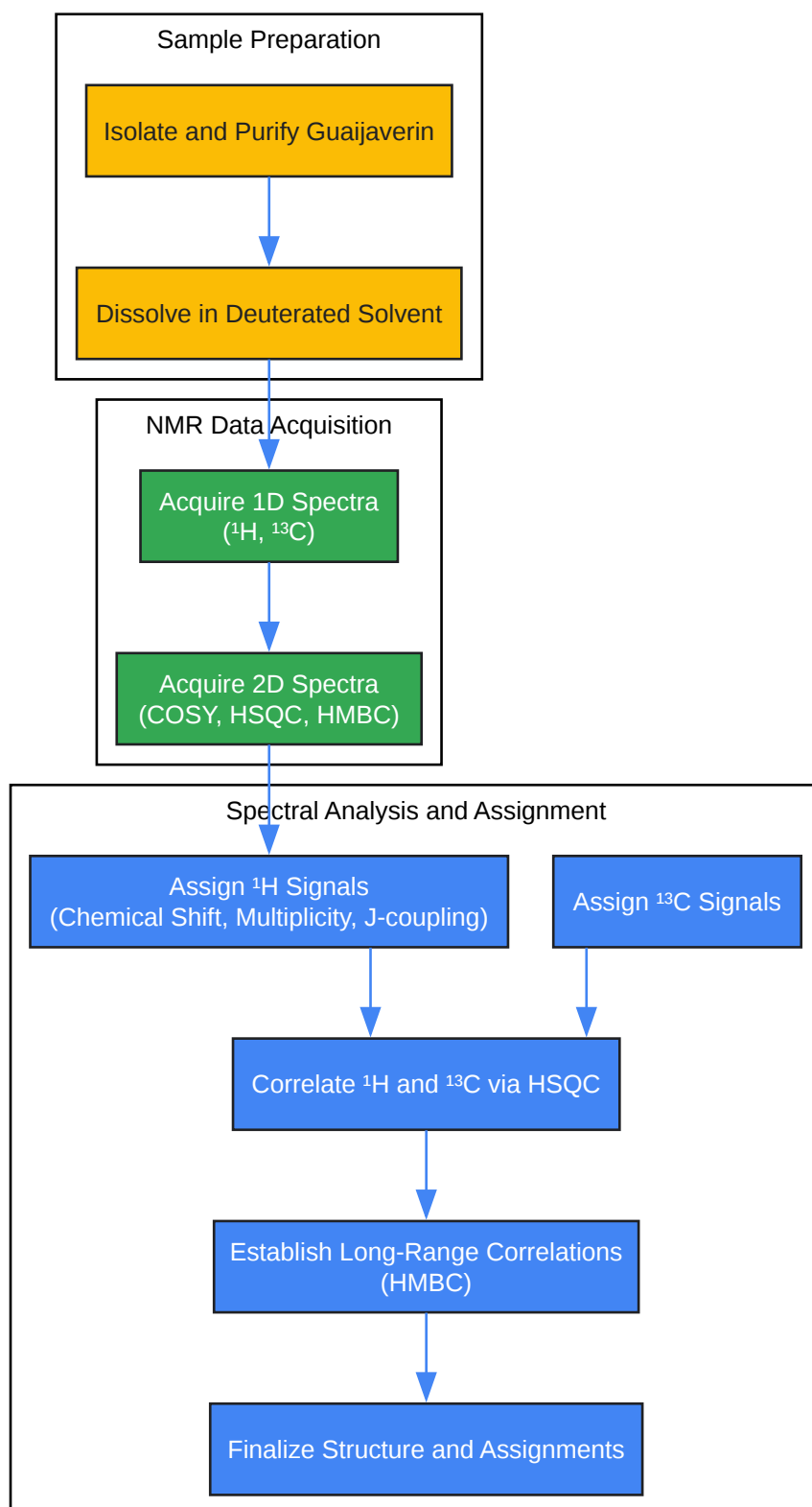
## Experimental Protocols

- Extraction and Purification: **Guaijaverin** is typically isolated from plant material (e.g., guava leaves) through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20 to obtain a pure sample.[2][3]
- Sample Dissolution: For NMR analysis, accurately weigh approximately 5-10 mg of purified **Guaijaverin**.<sup>[4]</sup> Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a clean, dry 5 mm NMR tube. <sup>[4][5]</sup>
- Filtration (Optional but Recommended): To ensure a homogeneous solution and prevent line broadening in the NMR spectrum, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.<sup>[6]</sup>
- Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, equipped with a 5 mm probe.<sup>[1][7]</sup>
- <sup>1</sup>H-NMR Spectroscopy:
  - Acquire a standard one-dimensional <sup>1</sup>H-NMR spectrum.
  - Typical parameters include a 30° pulse width, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C-NMR Spectroscopy:
  - Acquire a proton-decoupled <sup>13</sup>C-NMR spectrum.
  - Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans is required compared to <sup>1</sup>H-NMR.
- 2D-NMR Spectroscopy for Structural Elucidation:

- COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  atoms, which is crucial for connecting different structural fragments and determining the glycosylation site.

## Workflow for Spectral Assignment

The logical process for assigning the NMR spectra of **Guajaverin** is outlined in the following workflow diagram.



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Caption: Workflow for the NMR spectral assignment of **Guaijaverin**.



## Conclusion

The provided  $^1\text{H}$  and  $^{13}\text{C}$ -NMR data, along with the detailed experimental protocols, offer a robust framework for the identification and structural confirmation of **Guaijaverin**. The application of 1D and 2D NMR techniques is essential for the complete and accurate assignment of all proton and carbon signals, which is fundamental for the quality control and further investigation of this pharmacologically relevant flavonoid glycoside. The structured presentation of data and workflows in this note aims to facilitate the research endeavors of scientists in natural product chemistry and drug development.

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